molecular formula C23H32N2O5S B12198222 N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide

Cat. No.: B12198222
M. Wt: 448.6 g/mol
InChI Key: IGDYIDJSOTXXFF-UHFFFAOYSA-N
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Description

The compound N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide (hereafter referred to as the target compound) is a synthetic small molecule characterized by a pyrrole core substituted with a 4-methoxyphenyl sulfonyl group, a 2-methoxyethyl chain, and methyl groups at positions 4 and 3. The cyclohexanecarboxamide moiety is linked to the pyrrole via an amide bond.

Properties

Molecular Formula

C23H32N2O5S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H32N2O5S/c1-16-17(2)25(14-15-29-3)22(24-23(26)18-8-6-5-7-9-18)21(16)31(27,28)20-12-10-19(30-4)11-13-20/h10-13,18H,5-9,14-15H2,1-4H3,(H,24,26)

InChI Key

IGDYIDJSOTXXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CCCCC3)CCOC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclohexanecarboxamide Derivatives

1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (): Key Differences: Replaces the pyrrole core with a pyrazole ring and substitutes a 2,6-dimethoxyphenyl group instead of a 4-methoxyphenyl sulfonyl group. Binding Affinity: Exhibits selective neurotensin receptor type 2 (NTS2) activity with a Ki of 6.2 nM, attributed to the 2,6-dimethoxy substitution pattern, which enhances receptor interaction compared to mono-methoxy analogs . Implications for Target Compound: The 4-methoxyphenyl sulfonyl group in the target compound may reduce NTS2 affinity relative to 2,6-dimethoxy derivatives but could improve solubility due to the polar sulfonyl group .

N-[2-(4-Methoxyphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide (): Key Differences: Features a thieno-pyrazole core instead of pyrrole and lacks the 2-methoxyethyl chain. Molecular Weight: 373.5 g/mol (vs.

Sulfonyl-Containing Compounds

S-2-((S)-3-(4-Chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 ():

  • Key Differences : Uses a pyrazole core with a 4-chlorophenyl sulfonyl group and deuterated alkyl chains.
  • Functional Role : The sulfonyl group participates in hydrogen bonding with receptor residues, a property likely shared by the target compound’s 4-methoxyphenyl sulfonyl group .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Differences: Chromene and pyrazolo-pyrimidine cores with a benzenesulfonamide group. Activity: Demonstrates kinase inhibition (IC50 < 100 nM), suggesting sulfonyl groups in the target compound may similarly enable enzyme interactions .

Binding and Pharmacokinetic Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Binding Affinity (Ki or IC50) Reference
Target Compound Pyrrole 4-MeOPh-SO2, 2-MeOethyl, 4,5-Me 459.6 Not reported
1-({[5-(2,6-Dimethoxyphenyl)... Pyrazole 2,6-DiMeOPh, 4-FPh 453.5 NTS2 Ki = 6.2 nM
N-[2-(4-MeOPh)-thieno-pyrazol... Thieno-pyrazole 4-MeOPh, SO2 373.5 Not reported
S-2-((S)-3-(4-ClPh)-SO2... Pyrazole 4-ClPh-SO2, deuterated chains 568.1 Not reported
Key Observations:
  • Substituent Position Matters: 2,6-Dimethoxy substitutions () enhance NTS2 affinity compared to mono-methoxy groups, implying the target compound’s 4-methoxyphenyl sulfonyl group may prioritize solubility over receptor binding .
  • Sulfonyl Group Role : Present in both the target compound and , sulfonyl groups likely improve aqueous solubility and participate in hydrogen bonding with biological targets .

Biological Activity

The compound N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrole ring with sulfonyl and methoxyphenyl substituents.
  • A cyclohexanecarboxamide moiety that may influence its pharmacokinetic properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight373.45 g/mol
Functional GroupsSulfonamide, Methoxy, Amide

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . Research has shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

  • Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, leading to inhibited proliferation.
  • Microtubule Disruption : It disrupts microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel.

Case Study: Breast Cancer Cells

In a study evaluating its effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 52 nM, indicating potent antiproliferative effects. Immunofluorescence assays confirmed its ability to target tubulin and induce multinucleation, a hallmark of mitotic catastrophe .

Mechanistic Insights

The compound's action appears to be mediated through multiple pathways:

  • Aromatase Inhibition : It has been suggested that the compound may also inhibit aromatase activity, which is crucial for estrogen synthesis in hormone-sensitive cancers.
  • PI3K/AKT/mTOR Pathway Modulation : Dysfunctional signaling through this pathway is often implicated in tumor proliferation; thus, modulation by the compound may contribute to its anticancer effects .

Other Biological Activities

Aside from its anticancer properties, preliminary studies suggest potential applications in:

  • Anti-inflammatory Activity : The sulfonamide group may confer anti-inflammatory properties.
  • Antimicrobial Effects : Some derivatives of similar structures have shown promise against various bacterial strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key considerations include:

  • Absorption and Distribution : Initial studies indicate favorable absorption characteristics due to its lipophilic nature.
  • Metabolism and Excretion : Further research is needed to elucidate its metabolic pathways and potential toxicity profiles.

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityTo be determined
Half-lifeTo be determined
Primary MetabolitesTo be determined

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